2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine
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Overview
Description
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine is a synthetic reduced pterin cofactor. It is known for its role in various biochemical processes, particularly as a cofactor for nitric oxide synthetase and hydroxylases such as phenylalanine, tyrosine, and tryptophan hydroxylases . This compound is less active than the natural cofactor, tetrahydrobiopterin (BH4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine involves several steps. One common method includes the reaction of guanidine hydrochloride with dimethyl malonate in the presence of a freshly-prepared sodium methoxide solution in methanol . The mixture is then heated under reflux for about 2-3 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves similar steps as laboratory methods but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This compound can generate superoxide radicals under specific conditions.
Reduction: It can be reduced to its corresponding tetrahydropteridine form.
Substitution: Various substitution reactions can occur, particularly at the amino and hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of superoxide radicals .
Scientific Research Applications
2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as a cofactor for enzymes such as nitric oxide synthetase and hydroxylases . It interacts with these enzymes to facilitate the conversion of substrates into products. The molecular targets include phenylalanine, tyrosine, and tryptophan hydroxylases, which are involved in the synthesis of important neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobiopterin (BH4): A natural cofactor that is more active than 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine.
6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another similar compound with comparable biochemical properties.
Uniqueness
This compound is unique due to its synthetic origin and specific role as a reduced pterin cofactor. Its ability to generate superoxide radicals under certain conditions also sets it apart from other similar compounds .
Properties
CAS No. |
25239-84-3 |
---|---|
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-5,6-dimethyl-3,6,7,8-tetrahydropteridin-4-one |
InChI |
InChI=1S/C8H13N5O/c1-4-3-10-6-5(13(4)2)7(14)12-8(9)11-6/h4H,3H2,1-2H3,(H4,9,10,11,12,14) |
InChI Key |
UKAKSZYCDTUUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1C)C(=O)NC(=N2)N |
Origin of Product |
United States |
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